An In-depth Technical Guide on the Core Mechanism of Action of Glyphosate in Plants
An In-depth Technical Guide on the Core Mechanism of Action of Glyphosate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyphosate, the active ingredient in numerous broad-spectrum herbicides, is a potent inhibitor of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[1][2][3] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and various microorganisms, but is absent in animals, which explains the selective toxicity of glyphosate.[2][4] Inhibition of EPSPS leads to the accumulation of shikimate and a deficiency in aromatic amino acids, ultimately causing plant death.[1][5] This technical guide provides a detailed overview of the molecular mechanism of glyphosate action, quantitative data on its inhibitory effects, comprehensive experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
The Shikimate Pathway and the Role of EPSPS
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate into chorismate, the precursor for aromatic amino acids and other essential aromatic compounds in plants.[2][6] The sixth step of this pathway is catalyzed by EPSPS (EC 2.5.1.19), which facilitates the transfer of an enolpyruvyl group from PEP to shikimate-3-phosphate (S3P) to form 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[3][7]
Caption: The Shikimate Pathway and the point of inhibition by glyphosate.
Molecular Mechanism of Glyphosate Inhibition
Glyphosate acts as a competitive inhibitor of EPSPS with respect to PEP and an uncompetitive inhibitor with respect to S3P.[7][8] This indicates that glyphosate binds to the EPSPS-S3P complex.[8] The binding of S3P to EPSPS induces a conformational change in the enzyme, creating a binding site for either PEP or glyphosate.[7][8] Glyphosate, being a transition state analog of the tetrahedral intermediate formed during the reaction of PEP with S3P, binds tightly to this site.[3] The dissociation rate of glyphosate from the EPSPS-S3P complex is significantly slower than that of PEP, effectively inactivating the enzyme.[7]
Caption: Molecular mechanism of glyphosate inhibition of EPSP synthase.
Quantitative Data on Glyphosate Inhibition
The inhibitory potency of glyphosate on EPSPS can be quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme (plant species, bacteria) and the presence of mutations that confer resistance.
| Enzyme Source | Mutant | Ki (µM) | IC50 (µM) | Reference |
| Neurospora crassa | Wild-type | 1.1 | - | [9] |
| Pisum sativum | Wild-type | 0.08 | - | [10] |
| Eleusine indica | Wild-type | 0.048 | 66 | [10][11] |
| Eleusine indica | P106L | - | - | [12] |
| Eleusine indica | P106S | - | - | [12] |
| Eleusine indica | TIPS | - | - | [12] |
| Zea mays | Wild-type | 0.066 | - | [10] |
| Amaranthus palmeri | Susceptible | - | 66 | [11] |
| Amaranthus palmeri | Resistant (39x EPSPS copies) | - | 15 | [11] |
| Amaranthus palmeri | Resistant (54x EPSPS copies) | - | 22 | [11] |
| Soybean (excised leaf discs) | Susceptible | - | 34 | [13][14] |
| Corn (excised leaf discs) | Susceptible | - | 87 | [13][14] |
Experimental Protocols
EPSPS Enzyme Activity Assay (Phosphate Detection Method)
This protocol is adapted from methods described for measuring inorganic phosphate (Pi) release from the EPSPS-catalyzed reaction.[15][16]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, pH 7.0)
-
β-mercaptoethanol
-
Polyvinylpolypyrrolidone (PVPP)
-
Ammonium sulfate
-
Dialysis buffer (same as extraction buffer but without PVPP and with reduced β-mercaptoethanol)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)
-
Shikimate-3-phosphate (S3P) solution
-
Phosphoenolpyruvate (PEP) solution
-
Glyphosate solutions of varying concentrations
-
Malachite green/ammonium molybdate solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Transfer the powder to cold extraction buffer containing fresh β-mercaptoethanol and PVPP.
-
Stir the mixture for 30 minutes at 4°C.
-
Centrifuge at 18,000 x g for 40 minutes at 4°C.
-
Collect the supernatant and perform a two-step ammonium sulfate precipitation (e.g., 45% and then 80% saturation).
-
Centrifuge to collect the protein pellet after each precipitation step.
-
Resuspend the final pellet in a minimal volume of extraction buffer and dialyze overnight against dialysis buffer.
-
-
Enzyme Assay:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, S3P, and varying concentrations of glyphosate.
-
Initiate the reaction by adding the extracted enzyme solution and PEP.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green/ammonium molybdate solution.
-
Allow color to develop for 1-2 minutes.
-
Measure the absorbance at 660 nm using a spectrophotometer.
-
Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
Determine enzyme activity and calculate IC50 values for glyphosate.
-
Caption: Experimental workflow for the EPSPS enzyme activity assay.
Shikimate Accumulation Assay
This protocol is based on the spectrophotometric detection of shikimate that accumulates in plant tissues upon glyphosate treatment.[17][18]
Materials:
-
Plant leaf tissue
-
Solutions of glyphosate at various concentrations
-
0.25 M HCl
-
1% (w/v) periodic acid in 0.25 M HCl
-
0.6 M NaOH containing 0.22 M sodium sulfite
-
Spectrophotometer
-
96-well microplate or vials
Procedure:
-
Sample Preparation:
-
Excise leaf discs from plants or use whole leaves.
-
Incubate the leaf tissue in solutions containing varying concentrations of glyphosate for a set period (e.g., 24-48 hours) under light.
-
-
Shikimate Extraction:
-
Place the treated leaf tissue in a vial or well of a microplate containing 0.25 M HCl.
-
Incubate for at least 2 hours (or overnight) to allow for shikimate extraction.
-
-
Spectrophotometric Measurement:
-
Transfer an aliquot of the HCl extract to a new well or cuvette.
-
Add 1% periodic acid solution and incubate for 90 minutes at room temperature.
-
Add the NaOH/sodium sulfite solution to quench the reaction and develop the color.
-
Measure the absorbance at 380 nm.
-
Quantify the shikimate concentration using a standard curve prepared with known concentrations of shikimic acid.
-
Caption: Experimental workflow for the shikimate accumulation assay.
Conclusion
Glyphosate's efficacy as a broad-spectrum herbicide is due to its specific and potent inhibition of the EPSPS enzyme in the shikimate pathway. This targeted mechanism disrupts the synthesis of essential aromatic amino acids, leading to plant mortality. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists studying the mode of action of glyphosate, developing novel herbicides, or engineering glyphosate-resistant crops. The detailed understanding of the glyphosate-EPSPS interaction at a molecular level continues to be a cornerstone of modern agricultural biotechnology.
References
- 1. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. EPSP synthase - Wikipedia [en.wikipedia.org]
- 4. Glyphosate General Fact Sheet [npic.orst.edu]
- 5. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review: Mechanisms of Glyphosate and Glyphosate-Based Herbicides Action in Female and Male Fertility in Humans and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate [pubmed.ncbi.nlm.nih.gov]
- 10. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A rapid in vivo shikimate accumulation assay with excised leaf discs | Weed Science | Cambridge Core [cambridge.org]
- 14. A rapid in vivo shikimate accumulation assay with excised leaf discs [agris.fao.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sbcpd.org [sbcpd.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
